
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide est un composé organique complexe qui présente un groupe cyclobutanecarboxamide lié à un cycle phényle, lui-même substitué par un groupe dioxaborolane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide implique généralement plusieurs étapes. Une méthode courante consiste en la réaction de couplage de Suzuki-Miyaura, où un dérivé d'acide boronique réagit avec un halogénure d'aryle en présence d'un catalyseur au palladium . Les conditions réactionnelles nécessitent souvent une base comme le carbonate de potassium et un solvant comme le toluène ou l'éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à une échelle plus importante. Le procédé est optimisé pour obtenir des rendements et une pureté plus élevés, utilisant souvent des systèmes automatisés pour un contrôle précis des paramètres réactionnels. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe dioxaborolane peut participer à des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les alcools en présence d'une base.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un acide carboxylique correspondant, tandis que la réduction pourrait produire un dérivé d'alcool .
Applications dans la recherche scientifique
N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide a plusieurs applications dans la recherche scientifique :
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de sa capacité à interagir avec des biomolécules spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme par lequel N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe dioxaborolane peut former des liaisons covalentes réversibles avec des sites nucléophiles sur les protéines, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-diméthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
- Ester pinacolique de l'acide 1-méthylpyrazole-4-boronique
Unicité
N-(4-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)cyclobutanecarboxamide est unique en raison de sa combinaison d'un groupe cyclobutanecarboxamide avec un groupe dioxaborolane, ce qui confère une réactivité chimique distincte et un potentiel pour des applications diverses .
Propriétés
Formule moléculaire |
C18H26BNO3 |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H26BNO3/c1-12-9-10-14(20-16(21)13-7-6-8-13)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,13H,6-8H2,1-5H3,(H,20,21) |
Clé InChI |
XSEYGVRNPIEKRX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


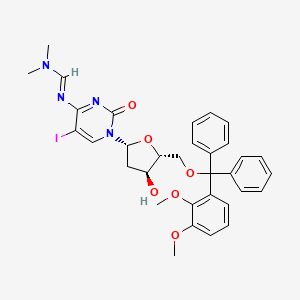

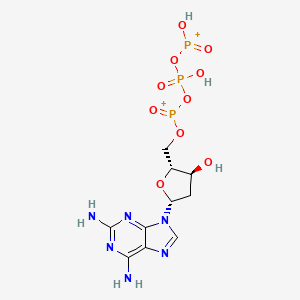
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)
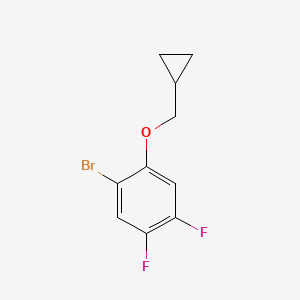

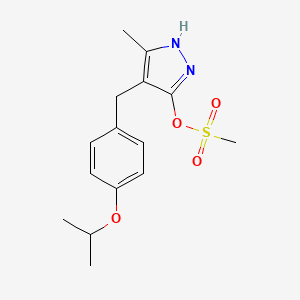

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
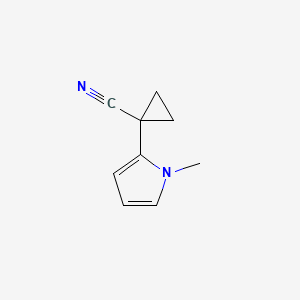
![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
